molecular formula C13H9N3O2S B13374969 4-(2-thienyl)-5H-pyrido[2,3-b][1,4]diazepine-2-carboxylic acid

4-(2-thienyl)-5H-pyrido[2,3-b][1,4]diazepine-2-carboxylic acid

Cat. No.: B13374969
M. Wt: 271.30 g/mol
InChI Key: PWNWNBQZXHKDTP-UHFFFAOYSA-N
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Description

4-(2-thienyl)-5H-pyrido[2,3-b][1,4]diazepine-2-carboxylic acid is a heterocyclic compound that features a unique structure combining a thiophene ring with a pyrido-diazepine framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

The synthesis of 4-(2-thienyl)-5H-pyrido[2,3-b][1,4]diazepine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a thiophene derivative with a pyrido-diazepine intermediate under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

4-(2-thienyl)-5H-pyrido[2,3-b][1,4]diazepine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the thiophene or pyrido-diazepine rings are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.

Scientific Research Applications

4-(2-thienyl)-5H-pyrido[2,3-b][1,4]diazepine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-thienyl)-5H-pyrido[2,3-b][1,4]diazepine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(2-thienyl)-5H-pyrido[2,3-b][1,4]diazepine-2-carboxylic acid can be compared with other similar compounds such as:

    Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity and biological activities.

    Pyrido-diazepine derivatives: These compounds have a similar core structure and are studied for their potential therapeutic applications.

    Imidazo[4,5-b]pyridine derivatives: These compounds are known for their diverse biological activities and are used in medicinal chemistry.

The uniqueness of this compound lies in its combined thiophene and pyrido-diazepine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H9N3O2S

Molecular Weight

271.30 g/mol

IUPAC Name

4-thiophen-2-yl-1H-pyrido[2,3-b][1,4]diazepine-2-carboxylic acid

InChI

InChI=1S/C13H9N3O2S/c17-13(18)10-7-9(11-4-2-6-19-11)16-12-8(15-10)3-1-5-14-12/h1-7,15H,(H,17,18)

InChI Key

PWNWNBQZXHKDTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C(N2)C(=O)O)C3=CC=CS3

Origin of Product

United States

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